molecular formula C19H18O6 B5698141 5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Cat. No.: B5698141
M. Wt: 342.3 g/mol
InChI Key: OQBSCTPZFDQQEF-UHFFFAOYSA-N
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Description

5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan carboxylic acids. This compound features a unique structure combining a furan ring, a chromen (coumarin) moiety, and a carboxylic acid group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the chromen moiety reacts with a furan derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Introduction of halogens, nitro groups, etc.

Scientific Research Applications

5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
  • 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Uniqueness

5-methyl-4-(((2-oxo-4-propyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is unique due to its combination of a furan ring, a chromen moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-3-4-12-8-18(20)25-16-9-14(5-6-15(12)16)23-10-13-7-17(19(21)22)24-11(13)2/h5-9H,3-4,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBSCTPZFDQQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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